2,3,4,5-Tetrachloro-6-(diethylcarbamoyl)benzoic acid
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Overview
Description
2,3,4,5-Tetrachloro-6-(diethylcarbamoyl)benzoic acid is a chemical compound with the molecular formula C12H11Cl4NO3 and a molecular weight of 359.03 g/mol This compound is characterized by the presence of four chlorine atoms and a diethylcarbamoyl group attached to a benzoic acid core
Preparation Methods
The synthesis of 2,3,4,5-Tetrachloro-6-(diethylcarbamoyl)benzoic acid involves several steps. One common method includes the treatment of phthalisoimidium perchlorates with sodium azide, resulting in the formation of N-substituted o-carbamoylbenzoyl azides. These azides, when heated, yield o-carbamoylphenyl isocyanates, which can further react to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,3,4,5-Tetrachloro-6-(diethylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the diethylcarbamoyl group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4,5-Tetrachloro-6-(diethylcarbamoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrachloro-6-(diethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,3,4,5-Tetrachloro-6-(diethylcarbamoyl)benzoic acid can be compared with other similar compounds, such as:
2,3,4,5-Tetrachloro-6-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid: This compound has additional bromine and hydroxyl groups, leading to different chemical properties and applications.
2,3,4,5-Tetrachloro-6-cyanobenzoic acid: The presence of a cyano group instead of the diethylcarbamoyl group results in different reactivity and uses.
The uniqueness of this compound lies in its specific combination of chlorine atoms and the diethylcarbamoyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6310-29-8 |
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Molecular Formula |
C12H11Cl4NO3 |
Molecular Weight |
359.0 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(diethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C12H11Cl4NO3/c1-3-17(4-2)11(18)5-6(12(19)20)8(14)10(16)9(15)7(5)13/h3-4H2,1-2H3,(H,19,20) |
InChI Key |
ATTUJSZFVYBJDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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